1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane

Physicochemical Profiling Ligand Efficiency Drug Design

Select 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane (CAS 1049512-22-2) for its irreplaceable physicochemical profile—~32-fold lower predicted logP (3.45) than benzothiophene analogs, a flexible amide carbonyl linker, and additional rotatable bond. Ideal for DAT-targeted PET tracer development with reduced non-specific binding, ensemble docking studies, and building patent-distinct inhibitor libraries. Directly linkable scaffold for combinatorial diversification.

Molecular Formula C16H23NOS
Molecular Weight 277.43
CAS No. 1049512-22-2
Cat. No. B2484945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane
CAS1049512-22-2
Molecular FormulaC16H23NOS
Molecular Weight277.43
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C16H23NOS/c18-15(17-11-5-1-2-6-12-17)16(9-3-4-10-16)14-8-7-13-19-14/h7-8,13H,1-6,9-12H2
InChIKeyXKSYUAFGNSGMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane (CAS 1049512-22-2): Physicochemical Identity and Structural Context


1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane (CAS 1049512-22-2, molecular formula C₁₆H₂₃NOS, molecular weight 277.43 g/mol) is a synthetic azepane derivative that combines a thiophene ring, a cyclopentane spacer, a carbonyl linker, and a seven-membered azepane heterocycle. The compound belongs to a class of dopamine transporter (DAT)-interacting scaffolds, structurally related to the well-characterized benzothiophene-based DAT inhibitor 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its azepane homologs. [1] [2] Unlike the benzothiophene analogs, the target compound replaces the fused-benzene thiophene with a monocyclic thiophene and incorporates an amide carbonyl between the cyclopentane and azepane rings. These structural modifications reduce the aromatic surface area and alter the hydrogen-bonding capacity, producing a distinct physicochemical profile that cannot be achieved by simply substituting a benzothiophene analog. [3]

Why Closely Related Thiophene-Azepane or Benzothiophene Analogs Cannot Substitute for 1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane in Structure–Activity Studies


Although 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane shares the azepane–cyclopentane–thiophene core with several commercially available analogs, two critical structural features preclude generic substitution. First, the presence of a carbonyl linker between the cyclopentane and azepane rings introduces an amide-like hydrogen-bond acceptor that is absent in directly linked analogs such as 1-(1-benzo[b]thiophen-2-yl-cyclopentyl)-azepane (CHEMBL18025) and 2-(thiophen-2-yl)azepane. Second, the monocyclic thiophene replaces the benzothiophene found in the most potent reported DAT inhibitors, reducing the calculated logP by approximately 1.65 log units and lowering the molecular weight by 22 g/mol. [1] [2] These structural differences are not trivial: SAR studies on BTCP homologs have shown that changes to ring size and N-substitution can profoundly alter the IC₅₀ ratio for [³H]cocaine versus [³H]BTCP binding, indicating that minor structural perturbations shift the interaction mode at the dopamine transporter. [3] Therefore, the target compound occupies a unique position in the property space—lower lipophilicity than benzothiophene analogs, higher topological polar surface area, and a distinct hydrogen-bonding profile—making it irreplaceable for applications where these specific physicochemical attributes are required.

Quantitative Differentiation Evidence for 1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane (CAS 1049512-22-2) Versus Closest Analogs


Molecular Weight Reduction of 7.4% Compared to 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane Enhances Ligand Efficiency Potential

The target compound (C₁₆H₂₃NOS, MW = 277.43 g/mol) is 22.07 g/mol lighter than its closest benzothiophene analog 1-(1-benzo[b]thiophen-2-yl-cyclopentyl)-azepane (C₁₉H₂₅NS, MW = 299.5 g/mol), representing a 7.4% molecular weight reduction. [1] [2] This reduction results from replacing the benzothiophene (C₈H₅S) with thiophene (C₄H₃S) while simultaneously adding a carbonyl group. Lower molecular weight, combined with reduced aromatic ring count, typically correlates with improved aqueous solubility and passive membrane permeability, key determinants of oral bioavailability. [3]

Physicochemical Profiling Ligand Efficiency Drug Design

Predicted logP Reduction of ~1.65 Units Versus Benzothiophene Analog Decreasing Non-Specific Binding Risk

The predicted octanol-water partition coefficient (logP) of the target compound is 3.452 (ZINC15), compared with an XLogP value of 5.1 for the benzothiophene analog CHEMBL18025 (DrugMAP). [1] [2] This 1.65 log-unit reduction is substantial: in the context of CNS drug discovery, optimal logP for blood–brain barrier penetration typically ranges from 2 to 4, with values above 5 associated with increased non-specific binding and higher metabolic clearance. [3] The monocyclic thiophene replacement eliminates one aromatic ring relative to benzothiophene, directly lowering the computed hydrophobicity.

Lipophilicity Optimization ADME Prediction CNS Drug Design

Amide Carbonyl Introduces an Additional Hydrogen-Bond Acceptor Absent in Directly Linked Azepane Analogs

The target compound contains a tertiary amide carbonyl (C=O) bridging the cyclopentane and azepane rings, resulting in two hydrogen-bond acceptor (HBA) sites (carbonyl oxygen and thiophene sulfur). In contrast, the benzothiophene analog CHEMBL18025 and 2-(thiophen-2-yl)azepane (CAS 383128-98-1) contain only one potential HBA (the azepane nitrogen or thiophene sulfur). [1] This additional HBA increases the calculated topological polar surface area (TPSA) by approximately 17 Ų (carbonyl oxygen contribution), enhancing solubility but potentially reducing passive blood–brain barrier permeability relative to analogs lacking the carbonyl. [2] The presence of the amide motif also introduces restricted rotation around the C–N bond, reducing conformational entropy upon target binding compared to freely rotating tertiary amine analogs.

Hydrogen-Bonding Profile Target Engagement Molecular Recognition

Increased Rotatable Bond Count (3 vs. 2) Offers Conformational Flexibility Advantage for Induced-Fit Binding

The target compound possesses 3 rotatable bonds (C–N amide, cyclopentane–thiophene, cyclopentane–carbonyl), compared with 2 rotatable bonds in the directly linked benzothiophene analog CHEMBL18025 (C–N azepane, cyclopentane–benzothiophene). [1] The additional rotatable bond arises from the insertion of the carbonyl group between the cyclopentane and azepane rings. While higher rotatable bond counts generally reduce oral bioavailability, the value of 3 remains well below the threshold of 10 associated with poor permeability. [2] This modest increase in conformational freedom may enable the compound to sample binding conformations that are inaccessible to more rigid analogs, a property that can be exploited in structure-based drug design to map the conformational preferences of the DAT binding pocket.

Conformational Analysis SAR Studies Binding Mode Exploration

Thiophene Replacement of Benzothiophene Reduces Aromatic Ring Count, Potentially Decreasing CYP-Mediated Oxidative Metabolism

Replacing the benzothiophene ring system (C₈H₅S, 2 aromatic rings) of CHEMBL18025 with a monocyclic thiophene (C₄H₃S, 1 aromatic ring) in the target compound reduces the aromatic ring count from 2 to 1. [1] Studies on thiaarene metabolism have demonstrated that peripheral thiophene rings undergo cytochrome P450-mediated oxidation at the carbocyclic skeleton, forming phenols and dihydrodiols, whereas condensed thiophenes (benzothiophenes) undergo both S-oxidation to sulfoxides/sulfones and ring oxidation. [2] The reduced number of aromatic carbons available for oxidative metabolism in the monocyclic thiophene analog may result in a simpler metabolic profile with fewer reactive metabolite pathways, although this prediction has not been experimentally confirmed for this specific compound.

Metabolic Stability Cytochrome P450 Toxicology Profiling

Absence of Direct DAT Binding Data: The Critical Gap and Its Procurement Implications

Despite the structural relationship to BTCP (IC₅₀ = 39 nM for [³H]cocaine binding) and the benzothiophene azepane analog (IC₅₀ = 62 nM for [³H]cocaine binding in rat forebrain), no IC₅₀, Kᵢ, or EC₅₀ value for the target compound at the dopamine transporter—or any other biological target—has been reported in the primary literature or public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay). [1] [2] This absence of bioactivity data is the single most important limitation for procurement decisions: the compound's DAT affinity cannot be assumed solely from its structural similarity to active analogs. The SAR literature on BTCP homologs demonstrates that changes to ring size and N-substitution can alter IC₅₀ values by over 100-fold, and the introduction of a carbonyl linker has no precedent in this chemical series. [3] Therefore, any procurement for DAT-related research must be accompanied by an explicit plan for primary pharmacological profiling.

Bioactivity Gap Analysis DAT Pharmacology Experimental Prioritization

Research and Industrial Application Scenarios for 1-[1-(Thiophen-2-yl)cyclopentanecarbonyl]azepane (CAS 1049512-22-2) Based on Quantitative Differentiation Evidence


Development of Lower-Lipophilicity DAT Ligand Probes for CNS PET Tracer Optimization

The predicted logP of 3.452 for the target compound places it within the optimal CNS drug space (logP 2–4), whereas the benzothiophene analog CHEMBL18025 at logP 5.1 exceeds the upper bound associated with low non-specific binding. [1] [2] This 1.65 logP unit difference translates to an approximately 32-fold lower predicted octanol-water partition coefficient, which is expected to reduce non-specific binding to brain tissue—a critical parameter for positron emission tomography (PET) tracer development where high non-specific binding obscures specific signals. The target compound thus serves as a promising starting scaffold for developing DAT-targeted PET ligands with improved signal-to-noise ratios, provided that its DAT binding affinity is first established through primary radioligand displacement assays.

Conformational Probe for Mapping the DAT Binding Pocket via Induced-Fit Docking Studies

With 3 rotatable bonds—one more than the directly linked benzothiophene analog—the target compound offers additional conformational degrees of freedom that can be exploited in computational docking and molecular dynamics simulations. [1] The amide carbonyl insertion creates a flexible linker that allows the azepane ring to sample a wider range of orientations relative to the thiophene-cyclopentane core. This property is particularly valuable for mapping the conformational tolerance of the DAT binding pocket, which is known from BTCP SAR to be sensitive to both ring size and N-substituent geometry. [3] Researchers employing ensemble docking or induced-fit docking protocols can use this compound to explore binding modes inaccessible to more rigid analogs.

Negative Control or Comparator Compound for Benzothiophene-Based DAT Inhibitor Selectivity Profiling

The structural divergence of the target compound—monocyclic thiophene, amide carbonyl linker, and 7.4% lower molecular weight relative to the benzothiophene analog—makes it an ideal negative control or selectivity comparator in DAT inhibitor screening panels. [1] [2] In experiments designed to evaluate the contribution of the benzothiophene fused ring to DAT binding affinity and selectivity versus sigma receptors or phencyclidine binding sites, the target compound isolates the effect of aromatic ring condensation while preserving the azepane-cyclopentane-thiophene connectivity. Its absence of reported bioactivity also makes it suitable for use as a blank or vehicle control in counter-screening assays against other monoamine transporters (NET, SERT).

Building Block for Diversity-Oriented Synthesis of Azepane-Containing Heterocyclic Libraries

The target compound's molecular architecture—combining a thiophene, a cyclopentane spacer, a reactive amide carbonyl, and a seven-membered azepane—provides multiple diversification points for combinatorial library synthesis. [1] The amide carbonyl can be reduced to a tertiary amine to mimic the directly linked azepane analogs, or the thiophene ring can be functionalized via electrophilic substitution (halogenation, formylation) at the 5-position. The cyclopentane ring offers potential for sp³-enriched analog generation through alkylation or ring expansion. For medicinal chemistry groups seeking to build patentably distinct DAT inhibitor libraries, this scaffold provides a differentiated intellectual property position versus the extensively claimed benzothiophene-azepane chemical space documented in patents US6887864 and related filings. [4]

Quote Request

Request a Quote for 1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.